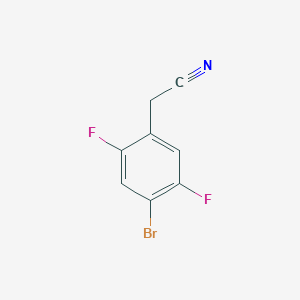
2-(4-Bromo-2,5-difluorophenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2,5-difluorophenylacetonitrile is an organic compound with the molecular formula C8H4BrF2N It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with bromine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2,5-difluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the phenyl ring under controlled conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be carried out using fluorinating agents like Selectfluor.
Industrial Production Methods: In an industrial setting, the production of 4-bromo-2,5-difluorophenylacetonitrile may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions: 4-Bromo-2,5-difluorophenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitrile derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Bromo-2,5-difluorophenylacetonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as liquid crystals.
Pharmaceutical Research: It may be used in the synthesis of pharmaceutical intermediates and active compounds.
Chemical Biology: The compound can be utilized in the study of biological systems and the development of chemical probes.
作用机制
The mechanism of action of 4-bromo-2,5-difluorophenylacetonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects would depend on its interaction with molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.
相似化合物的比较
- 4-Bromo-2,5-difluorophenol
- 2,4-Difluorophenylacetonitrile
- 4-Fluorobenzonitrile
Comparison: 4-Bromo-2,5-difluorophenylacetonitrile is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, which can influence its reactivity and properties. Compared to similar compounds, it may offer distinct advantages in terms of reactivity and the types of reactions it can undergo. For example, the presence of bromine can facilitate coupling reactions, while fluorine can enhance the compound’s stability and electronic properties.
属性
分子式 |
C8H4BrF2N |
|---|---|
分子量 |
232.02 g/mol |
IUPAC 名称 |
2-(4-bromo-2,5-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrF2N/c9-6-4-7(10)5(1-2-12)3-8(6)11/h3-4H,1H2 |
InChI 键 |
AIJNPROUNUUHFX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)Br)F)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-Methyl-N-((3R,4S)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Tofacitinib Impurity](/img/structure/B14025225.png)
![1-[6-(6-Aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B14025226.png)
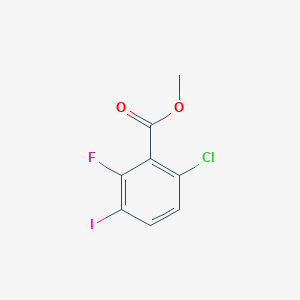
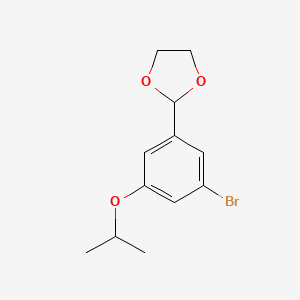
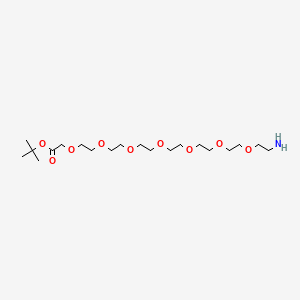

![2-Bromo-4-chloro-5-fluoro-1H-benzo[d]imidazole](/img/structure/B14025237.png)
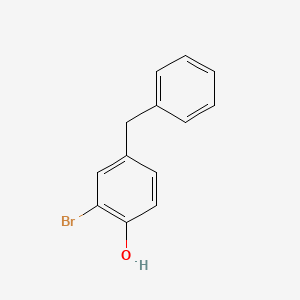
![(3E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B14025255.png)
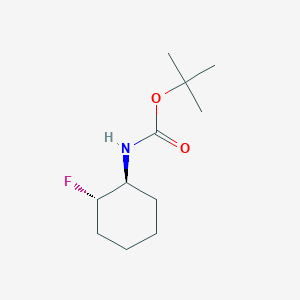
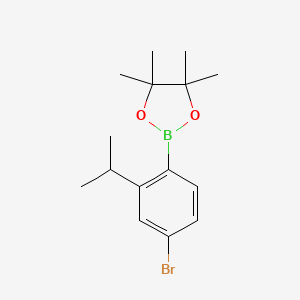
![3-Bromo-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14025268.png)
